molecular formula C13H15N3O3 B3060808 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one CAS No. 88351-68-2

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one

Cat. No.: B3060808
CAS No.: 88351-68-2
M. Wt: 261.28 g/mol
InChI Key: KVOTXJRSBDMEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one typically involves the reaction of 4-nitrophenylhydrazine with tert-butyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolinones.

Scientific Research Applications

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolinone core can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyl)-1-phenyl-2-pyrazolin-5-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-(Tert-butyl)-1-(4-methylphenyl)-2-pyrazolin-5-one: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.

Uniqueness

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-tert-butyl-2-(4-nitrophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)11-8-12(17)15(14-11)9-4-6-10(7-5-9)16(18)19/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOTXJRSBDMEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391826
Record name 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88351-68-2
Record name 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 2
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 3
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 4
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 5
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one
Reactant of Route 6
3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.